5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their significant biological activities and are often used in medicinal chemistry for their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for these compounds often involve the use of acyclic reagents, which have been developed to efficiently produce high yields. These methods are optimized for scalability and cost-effectiveness, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These compounds often act as inhibitors of enzymes or receptors, thereby modulating biological processes. For example, some derivatives of pyrazolo[1,5-a]pyrimidines are known to inhibit kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with similar structural features.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c1-8-3-4-10(5-9(8)2)11-6-13(16(17,18)19)22-14(20-11)7-12(21-22)15(23)24/h3-7H,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLGRDYDFDPRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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